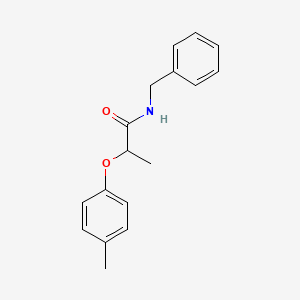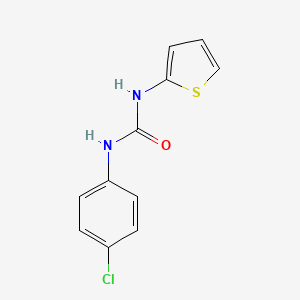![molecular formula C22H22N2O3S2 B4228056 2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4228056.png)
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide
Übersicht
Beschreibung
2-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide, commonly known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that belongs to the class of sulfonamide compounds, which have been shown to exhibit a range of biological activities.
Wissenschaftliche Forschungsanwendungen
MPTP has been extensively studied for its potential applications in scientific research. One of the most significant applications of MPTP is in the study of Parkinson's disease, a neurodegenerative disorder that affects millions of people worldwide. MPTP has been shown to selectively destroy dopaminergic neurons in the substantia nigra, a brain region that is critical for the regulation of movement. This makes MPTP an excellent tool for studying the pathophysiology of Parkinson's disease and for developing new treatments for the disease.
Wirkmechanismus
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase B (MAO-B). MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death. This mechanism of action is similar to that of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to cause Parkinson's disease in humans.
Biochemical and physiological effects
MPTP has been shown to cause selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in a range of biochemical and physiological effects, including motor dysfunction, cognitive impairment, and behavioral changes. MPTP has also been shown to cause oxidative stress and mitochondrial dysfunction, leading to cell death and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it an excellent tool for studying Parkinson's disease. MPTP has also been shown to produce consistent and reproducible results, making it a reliable tool for scientific research. However, there are some limitations to the use of MPTP in lab experiments, including its toxicity and potential for off-target effects. Careful consideration must be given to the dosage and administration of MPTP to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on MPTP, including the development of new treatments for Parkinson's disease and the study of its effects on other neurological disorders. Researchers may also investigate the potential for MPTP to be used as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, there is a need for further research into the mechanism of action of MPTP and its effects on different brain regions and cell types.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2-phenylsulfanylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c1-17-11-13-19(14-12-17)29(26,27)24-21-10-6-5-9-20(21)22(25)23-15-16-28-18-7-3-2-4-8-18/h2-14,24H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLABHCITIKGME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCCSC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chloro-4-nitrophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4227975.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4227982.png)
![N-{2-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-fluorobenzamide](/img/structure/B4227988.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4227993.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(2,4,5-trichlorophenyl)glycinamide](/img/structure/B4227995.png)

![ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4228006.png)
![methyl 4-[(3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4228009.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4228023.png)


![ethyl 4-(anilinocarbonyl)-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4228036.png)

![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228052.png)